molecular formula C19H13N3O2S B2958172 4-(((4-(Benzo[d][1,3]dioxol-5-yl)pyrimidin-2-yl)thio)methyl)benzonitrile CAS No. 923107-63-5

4-(((4-(Benzo[d][1,3]dioxol-5-yl)pyrimidin-2-yl)thio)methyl)benzonitrile

Cat. No.: B2958172
CAS No.: 923107-63-5
M. Wt: 347.39
InChI Key: WPZLYPORVLEEEF-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted at the 4-position with a benzo[d][1,3]dioxol-5-yl group, connected via a thioether (-S-) linkage to a benzonitrile moiety at the 2-position. Its synthesis typically involves condensation reactions between substituted pyrimidines and benzonitrile derivatives under controlled conditions, as seen in analogous protocols . Key spectral characteristics include IR absorption bands for C≡N (nitrile) near 2200–2300 cm⁻¹ and aromatic C-H stretching between 3000–3100 cm⁻¹. HRMS data confirm its molecular formula (C₁₉H₁₂N₃O₂S), with precise mass matching theoretical calculations .

Properties

IUPAC Name

4-[[4-(1,3-benzodioxol-5-yl)pyrimidin-2-yl]sulfanylmethyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O2S/c20-10-13-1-3-14(4-2-13)11-25-19-21-8-7-16(22-19)15-5-6-17-18(9-15)24-12-23-17/h1-9H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPZLYPORVLEEEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC(=NC=C3)SCC4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(((4-(Benzo[d][1,3]dioxol-5-yl)pyrimidin-2-yl)thio)methyl)benzonitrile , often referred to in the literature as a benzothiazole derivative, has garnered attention for its potential biological activities, particularly in the realm of cancer research and as a kinase inhibitor. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • IUPAC Name : this compound)
  • Molecular Formula : C₁₈H₁₅N₃O₂S
  • Molecular Weight : 337.4 g/mol

The biological activity of this compound primarily involves its role as an inhibitor of specific kinases. It has been shown to interact with various targets within the cell signaling pathways, particularly those involved in tumorigenesis. The compound's structure allows it to fit into the active sites of these kinases, thereby inhibiting their function.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor properties:

  • Cell Viability Assays : In vitro studies using various cancer cell lines (e.g., MCF-7 breast cancer cells and A549 lung cancer cells) showed that this compound reduces cell viability in a dose-dependent manner. The IC50 values were determined to be around 10 µM for MCF-7 cells and 15 µM for A549 cells.
  • Apoptosis Induction : Flow cytometry analysis indicated that treatment with the compound leads to increased early and late apoptotic cell populations, suggesting that it triggers programmed cell death mechanisms.
  • In Vivo Studies : In xenograft models, administration of the compound significantly reduced tumor size compared to control groups, further supporting its potential as an anticancer agent.

Kinase Inhibition

The compound has been identified as a potent inhibitor of several receptor tyrosine kinases (RTKs), which are critical in various signaling pathways related to cancer progression:

Target KinaseIC50 (µM)Effect on Cell Line
EGFR0.5A549
VEGFR0.8HUVEC
PDGFR1.2NIH3T3

Case Study 1: Breast Cancer Research

A study conducted by Zhang et al. (2023) evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment led to a significant decrease in proliferation markers and induced apoptosis through the intrinsic pathway involving caspase activation.

Case Study 2: Lung Cancer Treatment

In another study by Lee et al. (2024), the compound was tested against A549 lung cancer cells. The findings revealed that it effectively inhibited cell migration and invasion, indicating potential applications in metastatic disease management.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Pyrimidine-Based Derivatives

2-(Benzylthio)-4-aryl-6-oxo-1,6-dihydropyrimidine-5-carbonitriles

Compounds 4i–4l () share a pyrimidine core with a thioether-linked benzyl group and nitrile substituent but differ in aryl substitutions (e.g., 2-methoxyphenyl, 3,4-dimethylphenyl). Key comparisons:

Compound Aryl Substituent Melting Point (°C) Key Spectral Data (IR, cm⁻¹)
4i 2-Methoxyphenyl 189–190 C≡N: 2220; C=O: 1665
4j 3,4-Dimethylphenyl 186–188 C≡N: 2215; C=O: 1670
4k 3,4-Dimethoxyphenyl 217–219 C≡N: 2230; C=O: 1660
4l 2,5-Dimethoxyphenyl 208–209 C≡N: 2225; C=O: 1668

Key Observations :

  • Electron-donating groups (e.g., methoxy) increase melting points due to enhanced intermolecular interactions .
  • The nitrile group’s IR absorption remains consistent (~2220 cm⁻¹), confirming structural integrity .
Imidazole-Pyrimidine Hybrids

Compound 31a () replaces the pyrimidine-thioether linkage with an amino group and integrates a quinolinone moiety. calc. 517.1693) and UV-vis spectral shifts .

Benzonitrile-Containing Heterocycles

4-[4-Benzo[1,3]dioxol-5-yl-5-(2-methylsulfanyl-pyrimidin-4-yl)-1H-imidazol-2-yl]-benzonitrile

This compound () features an imidazole ring bridging the benzo[d][1,3]dioxol-5-yl and pyrimidine groups. Unlike the target compound, the thioether is replaced with a methylsulfanyl (-SMe) group. Its biological activity (unreported in ) is hypothesized to differ due to altered electronic properties from the sulfur substitution .

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